2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-4-9(11)8-3-7(8)6-1-2-12-5-6/h1-2,5,7-8H,3-4H2/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXGTTVFPFXDY-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone typically involves the chlorination of cyclopropylmethyl ketone derivatives. A common method includes the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a metal aluminum catalyst and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound often employ continuous preparation systems. These systems utilize alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions. This continuous process enhances production efficiency, reduces costs, and improves yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Research indicates that it may exhibit activity against specific targets involved in diseases such as cancer and bacterial infections.
Case Study Example :
A study investigated the compound's efficacy in inhibiting tumor growth in vitro. Results showed a significant reduction in cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
Agrochemical Applications
Given its chemical structure, 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone is also being evaluated for use in agrochemicals. Its properties may enhance crop protection by acting as a pesticide or herbicide.
Case Study Example :
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while being environmentally safer compared to traditional pesticides.
Material Science
The compound's unique thiophene and cyclopropyl moieties can be utilized in the synthesis of novel materials with desirable electronic properties. This includes applications in organic electronics and photovoltaic devices.
Case Study Example :
Research focused on incorporating this compound into polymer matrices showed improved conductivity and stability of the resulting materials, indicating its potential use in advanced electronic applications.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Case Study Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer properties | Significant tumor growth inhibition in vitro |
| Agrochemical Applications | Enhanced crop protection | Effective pest control with reduced environmental impact |
| Material Science | Improved electronic properties | Enhanced conductivity and stability in polymer blends |
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Thiophene Substitution: The target compound’s thiophen-3-yl group lacks halogenation, whereas analogs like 1-[(1R,2R)-2-(5-Chloro-2-thienyl)cyclopropyl]ethanone () and Ethanone,2-chloro-1-(4,5-dichloro-2-thienyl) () feature chlorine substituents. Chlorination increases electron-withdrawing effects, altering reactivity in electrophilic substitutions (e.g., slower nitration or sulfonation) . The stereospecific (1R,2R)-cyclopropane in the target compound and its analog () contrasts with non-stereospecific cyclopropanes in other derivatives (e.g., ), affecting spatial interactions in drug-receptor binding or catalytic processes.
Core Structure Variations :
Physicochemical and Application-Based Comparisons
Physical State :
- Reactivity and Stability: The dual chlorine substituents in ’s 2-chloro-1-(1-chlorocyclopropyl)ethanone may enhance electrophilicity at the ketone carbon, facilitating nucleophilic substitution reactions. Thiophene-containing analogs () are more resistant to oxidation compared to pyrrole derivatives (), which are prone to electrophilic attack.
- Applications: Pharmaceuticals: The fluorene-based compound () is critical in synthesizing Lumefantrine, highlighting the role of chloro-ethanones in antimalarial drug development. Organic Synthesis: 2-CPE () is a versatile building block for polymers and dyes, leveraging pyrrole’s electron-rich properties.
Biological Activity
2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : CHClOS
- Molecular Weight : 215.7 g/mol
- CAS Number : 2490344-83-5
Biological Activity Overview
Research indicates that compounds containing thiophene rings exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of this compound has not been extensively documented in public databases; however, related thiophene derivatives have shown promising results.
Antiviral Activity
A study highlighted that thiophene analogs possess significant antiviral properties. For instance, a derivative showed an effective EC50 value of 0.05 µM against multiple respiratory viruses, suggesting that similar compounds may exhibit comparable antiviral efficacy .
Antibacterial Activity
Thiophene derivatives have also been noted for their antibacterial properties. In various studies, compounds with thiophene structures demonstrated effectiveness against a range of bacterial strains, indicating potential applications in antibiotic development .
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Analog A | Antiviral | 0.05 | |
| Thiophene Derivative B | Antibacterial | <10 | |
| Thiophene Compound C | Anticancer | 5.0 |
The biological activity of thiophene derivatives is often attributed to their ability to interact with specific biological targets. For example:
- Antiviral Mechanism : Some thiophene compounds inhibit viral replication by targeting viral enzymes or host cell pathways involved in viral entry and replication.
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial cell death.
Q & A
What are the optimal synthetic routes for 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone, particularly regarding stereochemical control?
Methodological Answer:
The synthesis of this compound requires precise stereochemical control of the cyclopropane ring. A validated approach involves:
- Step 1: Preparation of the cyclopropyl intermediate via [2+1] cyclopropanation using a transition-metal catalyst (e.g., Rh(II)) to enforce the (1R,2R) configuration .
- Step 2: Chlorination of the ethanone moiety using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Critical Note: Chiral HPLC or polarimetry should confirm enantiomeric purity (>98% ee) post-synthesis .
How can spectroscopic techniques (NMR, IR, X-ray) resolve the stereochemistry and electronic environment of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the cyclopropane protons (δ 1.2–1.8 ppm, coupling constants J = 6–8 Hz) and the thiophene ring protons (δ 6.8–7.5 ppm). The chloroethanone carbonyl appears at ~200 ppm in ¹³C NMR .
- X-ray Crystallography: Essential for absolute stereochemical confirmation. For analogous compounds, C–C bond lengths in the cyclopropane ring (1.51–1.54 Å) and torsional angles (55–60°) validate the (R,R) configuration .
What is the reactivity profile of the chloroethanone group in nucleophilic substitution reactions?
Methodological Answer:
The α-chloroketone is highly electrophilic. In nucleophilic substitutions:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Kinetics: Reactivity with amines (e.g., pyrrolidine) follows second-order kinetics (k ≈ 0.15 M⁻¹s⁻¹ at 25°C). Competing elimination (dehydrohalogenation) can occur above 40°C, requiring temperature control .
How can enantiomeric excess (ee) be optimized during large-scale synthesis?
Methodological Answer:
- Chiral Auxiliaries: Introduce a temporary chiral group (e.g., Evans oxazolidinone) during cyclopropanation to direct stereochemistry .
- Catalytic Asymmetric Synthesis: Use Ru(II)-BINAP complexes for enantioselective cyclopropanation (reported ee >95% in similar systems) .
- Workflow: Monitor ee via chiral GC/MS at each step and implement crystallization-based purification for final enrichment .
What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). The thiophene ring’s sulfur atom shows strong π-π stacking with aromatic residues .
- QSAR Modeling: Apply Gaussian-based DFT calculations to correlate electron-withdrawing effects of the chloro group with bioactivity (e.g., IC₅₀ values in enzyme inhibition) .
How does fluorination of the cyclopropane ring impact metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Comparative Analysis: Fluorinated analogs (e.g., 1-fluorocyclopropyl derivatives) exhibit longer plasma half-lives (t₁/₂ = 8.2 h vs. 3.5 h for non-fluorinated) due to reduced CYP450-mediated oxidation .
- Experimental Design: Use liver microsome assays (human/rat) with LC-MS quantification to measure metabolic clearance rates .
How can conflicting data on biological activity (e.g., cytotoxicity) be resolved?
Methodological Answer:
- Source Analysis: Verify purity (>99% via HPLC) and stereochemical consistency. Impurities (e.g., 5% trans-cyclopropane isomer) can skew cytotoxicity results .
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with strict controls for solvent effects (e.g., DMSO <0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
